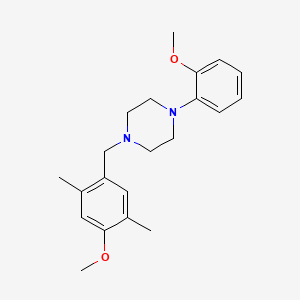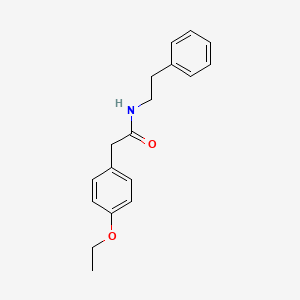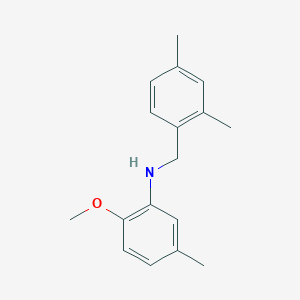![molecular formula C15H15N3O5S B5708699 N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B5708699.png)
N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide, also known as MNBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of nitrobenzamides and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an important enzyme that plays a key role in DNA repair and maintenance. By inhibiting the activity of PARP, N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide has also been found to exhibit a range of other biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can inhibit the activity of certain enzymes that are involved in the inflammatory response. N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide has also been found to have neuroprotective effects and can protect neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide is its ability to selectively target cancer cells while leaving healthy cells unaffected. This makes it a promising candidate for the development of cancer therapies. However, one of the limitations of N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several areas of future research that could be explored with N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide. One potential direction is the development of new cancer therapies that target PARP inhibition using N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide or other PARP inhibitors. Additionally, N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide could be further studied for its anti-inflammatory and neuroprotective properties, which could have implications for the treatment of a range of diseases. Finally, the development of new synthetic methods for N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide could help to overcome some of the limitations associated with its current synthesis method.
Synthesis Methods
N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide can be synthesized through a multistep process that involves the reaction of 3-nitrobenzoyl chloride with N-methyl-N-(methylsulfonyl)aniline. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide has been widely used in scientific research as a tool to study various biological processes. It has been found to be particularly useful in the field of cancer research due to its ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
properties
IUPAC Name |
N-[3-[methyl(methylsulfonyl)amino]phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-17(24(2,22)23)13-7-4-6-12(10-13)16-15(19)11-5-3-8-14(9-11)18(20)21/h3-10H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKFUAQXAUKTKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24786728 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(2-furyl)acryloyl]-4-phenylpiperazine](/img/structure/B5708621.png)
![1-[4-(benzyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5708626.png)
![2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B5708632.png)


![5-[(cyclohexylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5708658.png)

![2,2'-{[4-(dimethylamino)benzyl]imino}diethanol](/img/structure/B5708674.png)
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5708679.png)


![N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5708700.png)
